molecular formula C8H9N3O3 B2869240 4-Methyl-3-nitrobenzamidoxime CAS No. 1426671-13-7

4-Methyl-3-nitrobenzamidoxime

Cat. No.: B2869240
CAS No.: 1426671-13-7
M. Wt: 195.178
InChI Key: LYAOQDSZXTXCHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-3-nitrobenzamidoxime is a chemical compound with the molecular formula C8H9N3O3 and a molecular weight of 195.18 g/mol . It is also known by its systematic name, (Z)-N’-hydroxy-4-methyl-3-nitrobenzimidamide . This compound is characterized by the presence of a nitro group (-NO2) and an amidoxime group (-C(NH2)=NOH) attached to a benzene ring, which imparts unique chemical properties and reactivity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-nitrobenzamidoxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-nitrobenzylamine
  • 4-Methyl-3-aminobenzamidoxime
  • 4-Methyl-3-nitrobenzonitrile

Uniqueness

4-Methyl-3-nitrobenzamidoxime is unique due to its dual functional groups (nitro and amidoxime), which confer distinct reactivity and potential biological activity. Compared to similar compounds, it offers a versatile platform for chemical modifications and applications in various fields .

Properties

IUPAC Name

N'-hydroxy-4-methyl-3-nitrobenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c1-5-2-3-6(8(9)10-12)4-7(5)11(13)14/h2-4,12H,1H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYAOQDSZXTXCHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=NO)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=N/O)/N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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